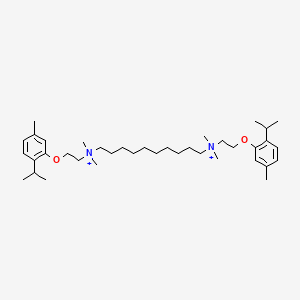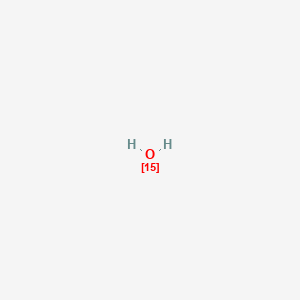
Fetoxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FETOXYLATE HYDROCHLORIDE: is a chemical compound that belongs to the class of ethoxylated surfactants. These compounds are known for their amphiphilic nature, meaning they contain both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This unique structure allows them to reduce surface tension and improve the solubility of various substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: FETOXYLATE HYDROCHLORIDE is typically synthesized through the process of ethoxylation. This involves the reaction of ethylene oxide with a substrate, such as a fatty alcohol, under controlled conditions. The reaction is highly exothermic and requires careful temperature and pressure control to avoid thermal runaway . Common catalysts used in this process include potassium hydroxide (KOH) and sodium hydroxide (NaOH) .
Industrial Production Methods: In industrial settings, ethoxylation is performed by blowing ethylene oxide through the alcohol at around 180°C and under 1-2 bar of pressure. The process is monitored to ensure the desired degree of ethoxylation, which determines the final properties of the surfactant .
Chemical Reactions Analysis
Types of Reactions: FETOXYLATE HYDROCHLORIDE primarily undergoes ethoxylation reactions. It can also participate in oxidation and reduction reactions, depending on the specific conditions and reagents used .
Common Reagents and Conditions:
Ethoxylation: Ethylene oxide, potassium hydroxide (KOH), sodium hydroxide (NaOH), temperature around 180°C, pressure 1-2 bar.
Oxidation: Various oxidizing agents can be used, such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products: The primary product of ethoxylation is the ethoxylated alcohol, which can be further modified to produce ethoxysulfates or other derivatives .
Scientific Research Applications
FETOXYLATE HYDROCHLORIDE has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of FETOXYLATE HYDROCHLORIDE is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface between water and hydrophobic substances, thereby improving solubility and dispersion . This action is facilitated by the hydrophilic and hydrophobic parts of the molecule, which interact with different phases in a solution.
Comparison with Similar Compounds
Fatty Alcohol Ethoxylates: These are similar in structure and function, used widely as nonionic surfactants.
Ethoxysulfates: Derived from ethoxylated alcohols, these compounds are anionic surfactants with good water solubility.
Uniqueness: FETOXYLATE HYDROCHLORIDE stands out due to its specific balance of hydrophilic and hydrophobic properties, making it highly effective in reducing surface tension and improving solubility in various applications .
Properties
CAS No. |
23607-71-8 |
|---|---|
Molecular Formula |
C36H37ClN2O3 |
Molecular Weight |
581.1 g/mol |
IUPAC Name |
2-phenoxyethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C36H36N2O3.ClH/c37-29-36(31-15-7-2-8-16-31,32-17-9-3-10-18-32)23-26-38-24-21-35(22-25-38,30-13-5-1-6-14-30)34(39)41-28-27-40-33-19-11-4-12-20-33;/h1-20H,21-28H2;1H |
InChI Key |
DHAXFWAIZHJURV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)OCCOC3=CC=CC=C3)CCC(C#N)(C4=CC=CC=C4)C5=CC=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


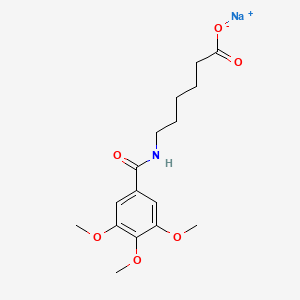
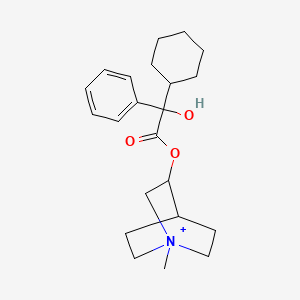
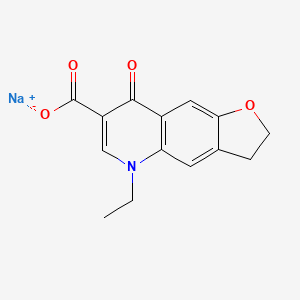
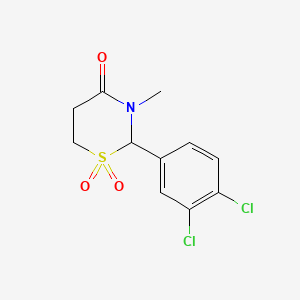
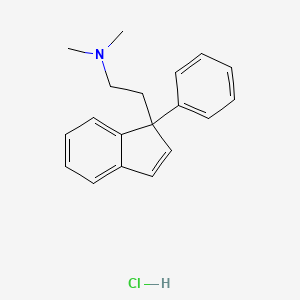
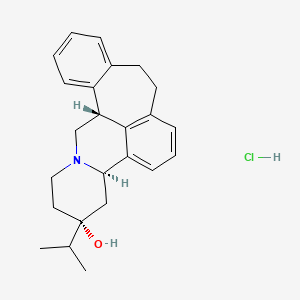
![1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859160.png)

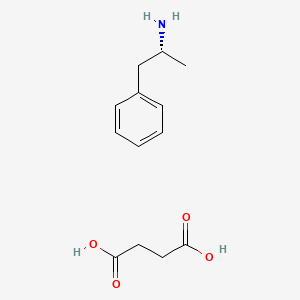
![1-[3-[(Z)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859181.png)
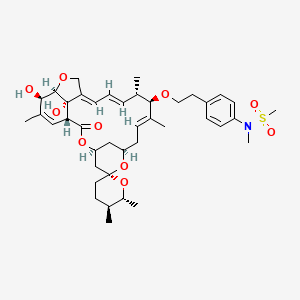
![Doxycycline fosfatex [who-DD]](/img/structure/B10859188.png)
